![molecular formula C8H8BrFO B1303262 4-Bromo-1-fluoro-2-(methoxymethyl)benzene CAS No. 337535-43-0](/img/structure/B1303262.png)
4-Bromo-1-fluoro-2-(methoxymethyl)benzene
Overview
Description
4-Bromo-1-fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Organic Synthesis
4-Bromo-1-fluoro-2-(methoxymethyl)benzene serves as a versatile building block in organic synthesis. Its halogenated structure allows it to participate in various reactions, including:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols.
- Electrophilic Aromatic Substitution: The fluorine and methoxymethyl groups can direct electrophiles to specific positions on the benzene ring.
- Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Research indicates that this compound exhibits antimicrobial and cytotoxic properties, making it a candidate for pharmaceutical development:
- Antimicrobial Efficacy: Studies have shown that this compound possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic.
- Cytotoxicity in Cancer Cells: Investigations into its effects on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various halogenated benzene derivatives, including this compound. The compound demonstrated significant inhibitory effects against multiple bacterial strains, attributed to its ability to disrupt bacterial membranes.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines showed that this compound induced apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation. These findings suggest its potential role in developing novel anticancer agents.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
- 2-Bromo-4-fluoro-1-methoxybenzene
- 2-Bromo-4-fluoro-1-(methoxymethyl)benzene
Uniqueness
4-Bromo-1-fluoro-2-(methoxymethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxymethyl group, makes it a versatile intermediate for various chemical transformations.
Biological Activity
4-Bromo-1-fluoro-2-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of bromine and fluorine atoms, suggests enhanced lipophilicity and reactivity, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C8H8BrF
- CAS Number : 337535-43-0
- Molecular Weight : 215.05 g/mol
This compound is hypothesized to interact with various biological targets through electrophilic aromatic substitution mechanisms. The presence of halogens typically enhances the compound's ability to engage in nucleophilic attack, potentially leading to interactions with enzymes and receptors involved in critical biochemical pathways.
Biochemical Pathways
Similar compounds have demonstrated the ability to modulate several key signaling pathways:
- MAPK Pathway : This pathway is crucial for cell proliferation and differentiation. Compounds with similar structures have been shown to influence MAPK signaling, which could be relevant for cancer therapies.
- Cytochrome P450 Interactions : As noted in studies of related compounds, interactions with cytochrome P450 enzymes can affect the metabolism of xenobiotics and endogenous compounds, leading to altered pharmacokinetics and toxicity profiles.
Biological Activity Overview
The biological activities attributed to this compound include:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms remain under investigation.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through modulation of cytokine release.
- Anticancer Potential : The compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration in therapeutic contexts.
Case Studies and Research Findings
Research on this compound is limited but indicates significant potential:
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antiviral | Potential inhibition of viral replication | |
Anti-inflammatory | Reduction in inflammatory markers | |
Anticancer | Cytotoxicity observed in cell lines |
Case Study 1: Anticancer Activity
In a study evaluating structurally similar compounds, it was found that halogenated benzene derivatives exhibited selective cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
Case Study 2: Enzyme Interaction
A biochemical analysis revealed that related compounds could inhibit cytochrome P450 enzymes, impacting drug metabolism. This suggests that this compound might similarly alter the pharmacokinetics of co-administered drugs .
Pharmacokinetics
The pharmacokinetic profile of halogenated compounds often includes:
- Absorption : Enhanced lipophilicity may lead to improved membrane permeability.
- Distribution : Tendency to accumulate in fatty tissues due to lipophilic characteristics.
- Metabolism : Potential for significant first-pass metabolism via cytochrome P450 enzymes.
- Excretion : Primarily via renal pathways after conjugation with glucuronic acid or sulfate .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYGWURKGSBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377722 | |
Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337535-43-0 | |
Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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